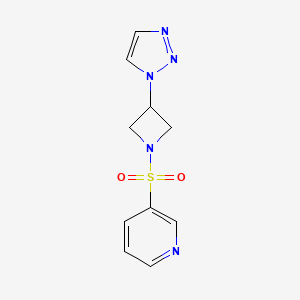
3-((3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)磺酰基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine” contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, a sulfonyl group, and a pyridine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,3-triazole and azetidine rings are likely to impart a certain degree of rigidity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,3-triazole ring is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds containing a 1,2,3-triazole ring are often thermally stable .科学研究应用
合成和生物活性
- 已合成并评估了含有[1,2,4]三唑并[4,3-a]吡啶部分的新型砜衍生物的抗真菌和杀虫活性。这些衍生物对各种病原体和害虫表现出有希望的生物活性,表明它们在开发新的抗真菌剂和杀虫剂中具有潜在应用 (徐等人,2017).
抗真菌活性
- 对新型 4-取代 N-(5-氨基-1H-1,2,4-三唑-3-基)吡啶-3-磺酰胺衍生物的研究表明其具有显着的抗真菌活性,特别是对白色念珠菌和红酵母菌。这表明这些化合物在治疗由这些真菌引起的感染方面具有潜力 (Szafrański 等人,2017).
偶氮甲叉丙烷基化学
- 用酰胺和吡啶衍生物制备的偶氮甲叉丙烷基的研究突出了通过[5+2]环加成反应开发新的有机合成的可能性。这为在合成化学中各种应用中创建复杂分子开辟了新的途径 (Yoo,2015).
抗癌和 PI3K 抑制
- N-(6-(2-甲氧基-3-(4-氟苯磺酰氨基)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的修饰,包括用烷基脲取代乙酰胺基团,导致化合物表现出有效的抗癌作用并降低毒性。这表明它们在癌症治疗和作为 PI3K 抑制剂中的应用 (王等人,2015).
作用机制
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It’s known that 1,2,3-triazole derivatives can exhibit significant inhibition against a broad spectrum of targets .
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various targets, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives are resistant to metabolic degradation , which could impact their bioavailability.
Result of Action
1,2,3-triazole derivatives have been shown to exhibit various biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature and ph .
安全和危害
未来方向
生化分析
Biochemical Properties
3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s 1,2,3-triazole ring is known for its strong dipole moment and hydrogen bonding ability, which allows it to form stable interactions with biomolecules . It has been observed to inhibit certain enzymes, such as sEH (soluble epoxide hydrolase), by fitting into the enzyme’s active site and blocking its activity . This inhibition can lead to significant changes in biochemical pathways and cellular processes.
Cellular Effects
The effects of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the endothelial growth factor receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation and survival . By altering the activity of this pathway, 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine can impact cell growth and differentiation.
Molecular Mechanism
At the molecular level, 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring can form hydrogen bonds and dipole-dipole interactions with target proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes, such as sEH, which plays a role in the metabolism of epoxides . Additionally, it can affect metabolite levels by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c16-18(17,10-2-1-3-11-6-10)14-7-9(8-14)15-5-4-12-13-15/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHBGSMJICIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
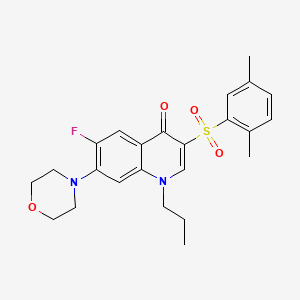
![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)
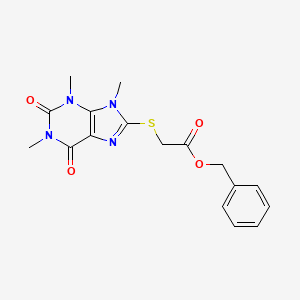
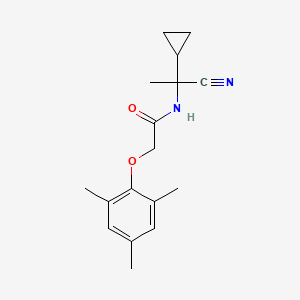
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)
![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2629398.png)
![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)
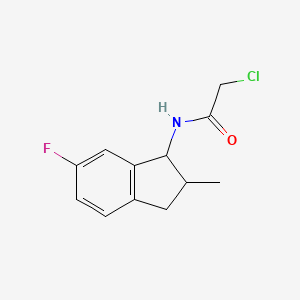
![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
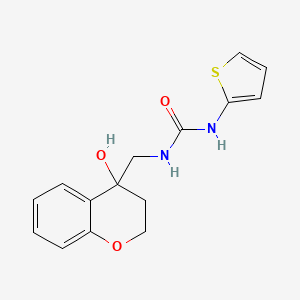
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![tert-butyl 2-[N-(azepan-4-yl)acetamido]acetate](/img/structure/B2629410.png)
![methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2629411.png)
